4-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
Description
4-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a phenyl ring, and an oxadiazole ring
Properties
IUPAC Name |
4-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-11(20-24(21,22)14-9-7-13(17)8-10-14)16-18-15(19-23-16)12-5-3-2-4-6-12/h2-11,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOUDOBVCREBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized from amidoximes and carboxylic acids or their derivatives under basic conditions . The phenyl group is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods . Finally, the sulfonamide group is added through a reaction with a sulfonyl chloride derivative under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to the formation of amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The oxadiazole ring can interact with various molecular targets, potentially disrupting cellular processes . The sulfonamide group can also play a role in its biological activity by mimicking natural substrates or inhibitors .
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring and have similar biological activities.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
4-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxadiazole ring, phenyl group, and sulfonamide group allows for a wide range of interactions and applications, making it a versatile compound in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
